![molecular formula C3H5BF3NO2-2 B15287680 N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B15287680.png)
N-[2-(trifluoroboranuidyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(trifluoroboranuidyl)ethyl]carbamate is a chemical compound known for its unique properties and applications in various fields. It is often used in research and industrial applications due to its stability and reactivity. The compound has a molecular formula of C7H14BF3NO2 and a molecular weight of 251.1 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoroboranuidyl)ethyl]carbamate typically involves the reaction of potassium tert-butyl this compound with appropriate reagents under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to achieve consistent quality. The compound is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(trifluoroboranuidyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons .
Aplicaciones Científicas De Investigación
N-[2-(trifluoroboranuidyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-[2-(trifluoroboranuidyl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate
- Potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate
- Potassium (2-(tert-butoxycarbonylamino)ethyl)trifluoroborate
Uniqueness
This compound stands out due to its high stability and reactivity, making it suitable for a wide range of applications. Its trifluoroboranuidyl group imparts unique chemical properties that are not commonly found in other similar compounds .
Propiedades
Fórmula molecular |
C3H5BF3NO2-2 |
|---|---|
Peso molecular |
154.89 g/mol |
Nombre IUPAC |
2-(carboxylatoamino)ethyl-trifluoroboranuide |
InChI |
InChI=1S/C3H6BF3NO2/c5-4(6,7)1-2-8-3(9)10/h8H,1-2H2,(H,9,10)/q-1/p-1 |
Clave InChI |
VUVHQJVRRPNSGC-UHFFFAOYSA-M |
SMILES canónico |
[B-](CCNC(=O)[O-])(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


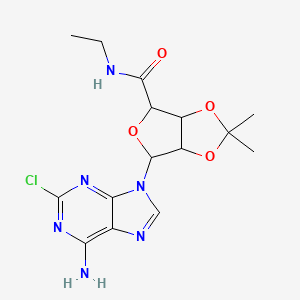
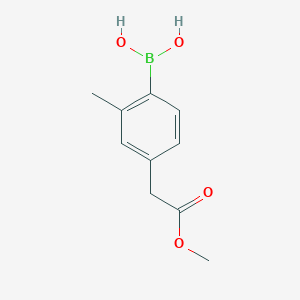
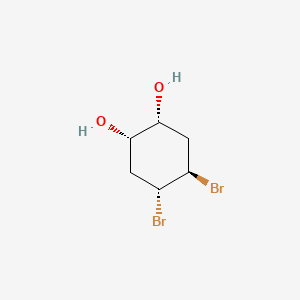
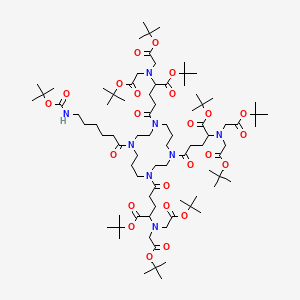
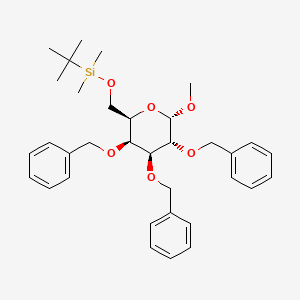

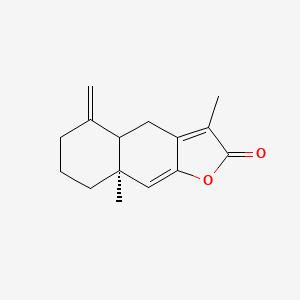
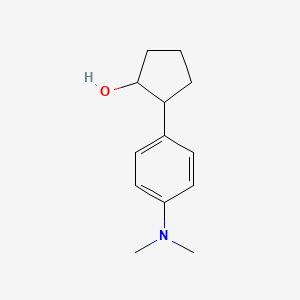
![[[5-[4-Amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15287651.png)
![1-[4-(Tributylstannyl)benzyl]piperidine](/img/structure/B15287653.png)
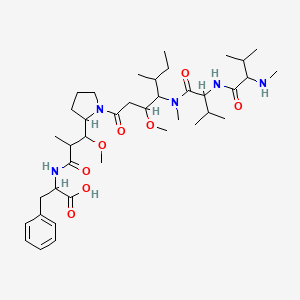
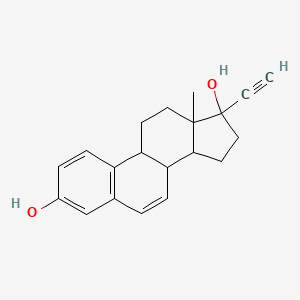
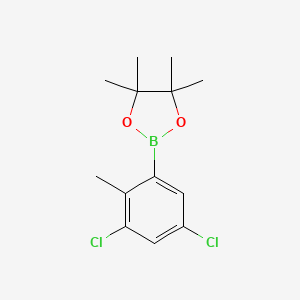
![(2'R)-N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B15287676.png)
